PGF2alpha-dihydroxypropanylamine

説明

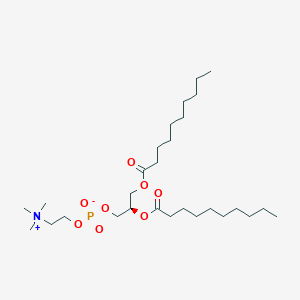

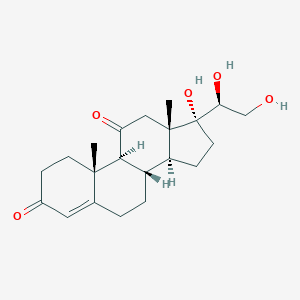

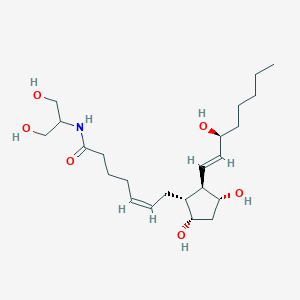

PGF2alpha-dihydroxypropanylamine, also known as Prostaglandin F2alpha-dihydroxypropanylamine, is a prostanoid with the molecular formula C23H41NO6 . It has an exact mass of 427.293389 .

Synthesis Analysis

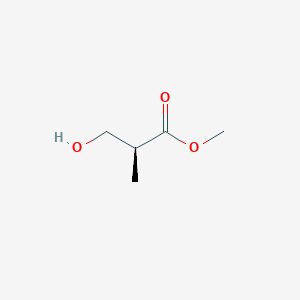

The synthesis of PGF2alpha-dihydroxypropanylamine involves a stereocontrolled organocatalytic process. The key step is an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step and an enantiomeric excess of 98% . This intermediate bicyclic enal is fully primed with the appropriate functionality for attachment of the remaining groups .Molecular Structure Analysis

The molecular structure of PGF2alpha-dihydroxypropanylamine is complex. It has a molecular weight of 427.6 g/mol . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PGF2alpha-dihydroxypropanylamine are complex and involve multiple steps. The key step is an aldol cascade reaction of succinaldehyde using proline organocatalysis .Physical And Chemical Properties Analysis

PGF2alpha-dihydroxypropanylamine has a molecular weight of 427.6 g/mol, a XLogP3 of 1.2, 6 hydrogen bond donors, 6 hydrogen bond acceptors, and 15 rotatable bonds .科学的研究の応用

Synthesis of Prostaglandins

Prostaglandin F2alpha serinol amide plays a crucial role in the synthesis of prostaglandins (PGs). The development of efficient and stereoselective synthesis of PGs is of utmost importance due to their valuable medicinal applications and unique chemical structures .

Cardiovascular Disease Treatment

The Prostaglandin F2alpha receptor (FP) has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders. Therefore, PGF2alpha serinol amide could be a promising therapeutic target for cardiovascular diseases .

Female Reproductive Function

The FP receptor is required for female reproductive functions such as luteolysis and parturition. Hence, PGF2alpha serinol amide could play a significant role in female reproductive health .

Cellular Processes Regulation

COX-derived PGs, including PGF2alpha serinol amide, play a crucial role in mediating an array of cellular processes such as cell proliferation, differentiation, and apoptosis .

Inflammation and Cancer Pathogenesis

PGs, including PGF2alpha serinol amide, are involved in the pathogenesis of inflammation, cancer, and cardiovascular disorders. Therefore, understanding the physiological roles of COX-derived PGs in cellular and whole body homeostasis could offer opportunities for developing novel therapeutics for these diseases .

Cardiac Myocyte Hypertrophy

Through the FP receptor, PGF2alpha promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes. It induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Calcium Mobilization

PGF2alpha serinol amide induces calcium mobilization in RAW 264.7 macrophages and H1819 cells .

Treatment of Stable Vitiligo

There is evidence that PGF2alpha serinol amide could be used in the treatment of stable vitiligo .

将来の方向性

作用機序

Target of Action

Prostaglandin F2alpha serinol amide (PGF2α-SA) is a derivative of the 2-arachidonyl glycerol (2-AG) metabolite PGF2α 2-glyceryl ester . It primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis .

Mode of Action

PGF2α-SA interacts with its target, the FP receptor, to induce calcium mobilization in cells . This interaction leads to an increase in intracellular calcium levels, which can trigger a variety of cellular responses. The compound acts in a paracrine or autocrine manner, responding to a wide variety of stimuli .

Biochemical Pathways

The biochemical pathways affected by PGF2α-SA are primarily related to the cyclooxygenase (COX) pathway. Prostanoids, including PGF2α, are generated through PGH synthase (PGHS), commonly known as COX, in response to various stimuli . The biological functions of prostanoids can be modulated at multiple levels, such as COX, PG synthases, and downstream receptors .

Result of Action

The primary result of PGF2α-SA’s action is the mobilization of calcium in cells, such as RAW 264.7 macrophages and H1819 cells . This can lead to various cellular responses, including cell proliferation, differentiation, and apoptosis .

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-22,25-29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAOUIWKWHBHDC-GKUWGJHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NC(CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PGF2alpha-dihydroxypropanylamine | |

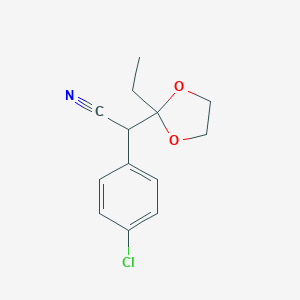

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

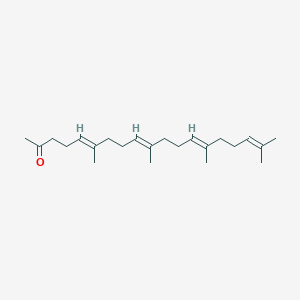

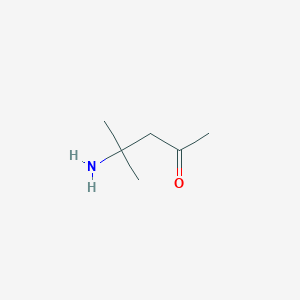

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)